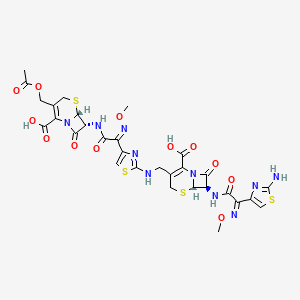

Cefotaxime dimer

Descripción general

Descripción

Cefotaxime is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . The cefotaxime dimer is a polymer impurity that can be generated during the production, transportation, storage, and use of cefotaxime .

Synthesis Analysis

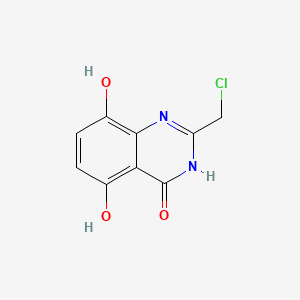

The cefotaxime dimer and trimer impurities can be prepared from a polymer stock solution of cefotaxime sodium using a concentrated solution degradation method . These impurities are then separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .Molecular Structure Analysis

The chemical structure of the cefotaxime dimer was validated and found to be the same as in the dimers investigated earlier . The polymerization sites and stereoscopic configuration of the trimer impurity were also validated for the first time .Chemical Reactions Analysis

Cefotaxime and its dimer and trimer impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1H and 13C NMR signals were assigned .Physical And Chemical Properties Analysis

The molecular formula of the cefotaxime dimer is C30H30N10O12S4, with an average mass of 850.879 Da and a monoisotopic mass of 850.092773 Da .Aplicaciones Científicas De Investigación

Genotoxic Profile : Agarwal, Bhatnagar, and Rajesh (2004) found that the dimeric impurity of cefotaxime did not exhibit mutagenic or clastogenic effects in both bacterial and mammalian cells, and was non-toxic in rats at high doses (Agarwal, Bhatnagar, & Rajesh, 2004).

Isolation and Characterization Methodology : Fu, Li, Feng, and Yin (2022) developed a method to isolate and characterize cefotaxime dimer and trimer impurities, using techniques like HPLC and spectroscopy. This research is significant for understanding the structures and quality control of polymer impurities in cephalosporin drugs (Fu, Li, Feng, & Yin, 2022).

Targeting Drug-Resistant Bacterial Pathogens : Shaikh et al. (2017) synthesized cefotaxime conjugated gold nanoparticles to combat drug-resistance in ESBL producing bacterial strains. This study demonstrated the potential of restoring the efficacy of an old antibiotic against resistant pathogens using nanotechnology (Shaikh et al., 2017).

Trace Analysis in Biological Samples : Nigam, Mohan, Kundu, and Prakash (2009) developed a method for the estimation of cefotaxime in nanomolar concentration ranges in aqueous and human blood samples, using Zn(II) complex modified graphite paste electrodes. This is important for medical diagnostics and research (Nigam, Mohan, Kundu, & Prakash, 2009).

Pharmacokinetics in Neonates and Infants : Leroux, Roué, Gouyon, Biran, Zheng, Zhao, and Jacqz-Aigrain (2016) conducted a study to optimize cefotaxime dosing regimen in neonates and young infants. They developed a model-based dosing regimen based on pharmacokinetic data, which is crucial for ensuring effective and safe treatment in this vulnerable population (Leroux et al., 2016).

Pharmacology and Therapeutic Use : Carmine, Brogden, Heel, Speight, and Avery (1983) provided an extensive review of cefotaxime's antibacterial activity, pharmacological properties, and therapeutic use. This comprehensive review is valuable for understanding the clinical applications and effectiveness of cefotaxime (Carmine et al., 1983).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHWIVHZZMAMTP-NCVGIQEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N10O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefotaxime dimer | |

CAS RN |

175032-97-0 | |

| Record name | Cefotaxime dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOTAXIME DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)

![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)

![Fucose, L-, [6-3H]](/img/structure/B570579.png)

![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)